![molecular formula C16H25ClN2O B2626003 N-(2-Tert-butylphenyl)piperidine-4-carboxamide;hydrochloride CAS No. 1568790-13-5](/img/structure/B2626003.png)
N-(2-Tert-butylphenyl)piperidine-4-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-Tert-butylphenyl)piperidine-4-carboxamide;hydrochloride” is a compound that is used for proteomics research applications . The molecular formula of this compound is C10H21ClN2O, and it has a molecular weight of 220.74 .
Synthesis Analysis
The synthesis of piperidine-4-carboxamide derivatives involves the reaction of piperidine-4-carboxamide with various reagents. For instance, sulfonamide and amide derivatives of piperidine-4-carboxamide can be synthesized via amino-de-chlorination and amino-de-alkoxylation reactions . The structure of the analogues is confirmed by different techniques such as IR and 1H NMR .Molecular Structure Analysis
The molecular structure of “N-(2-Tert-butylphenyl)piperidine-4-carboxamide;hydrochloride” includes a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms . The compound also contains a tert-butylphenyl group and a carboxamide group .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, α-arylation, enantioselective α-benzylation, and enantioselective α−triflouromethylation of aldehydes are some of the reactions that piperidine derivatives can undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-Tert-butylphenyl)piperidine-4-carboxamide;hydrochloride” include a molecular formula of C10H21ClN2O and a molecular weight of 220.74 .Scientific Research Applications
Chemical Modification and Analgesic Activity
- A study focused on the chemical modification of BCTC, a TRPV1 antagonist with analgesic properties, resulted in the discovery of novel analogs with improved pharmacological profiles. These analogs aim to provide alternative solutions for chronic pain management while addressing the limitations of BCTC, such as its side effects and pharmacokinetic profile (Cunbin Nie et al., 2020).
Synthesis and Characterization
- Research on the synthesis and characterization of tert-butyl piperazine-1-carboxylate derivatives explored their potential antibacterial and anthelmintic activities. The study detailed the synthesis process and evaluated the biological activity of the compounds, contributing to the development of new therapeutic agents (C. Sanjeevarayappa et al., 2015).
Synthesis Process Optimization
- A scalable and facile synthetic process was established for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor under investigation for treating central nervous system disorders. This optimized synthesis method demonstrates the feasibility of producing this compound at a larger scale, highlighting its potential in drug development (Daiyan Wei et al., 2016).
Anti-Angiogenic and DNA Cleavage Studies
- Novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide were synthesized and evaluated for their anti-angiogenic and DNA cleavage abilities. This research suggests the potential of these compounds as anticancer agents, indicating the significant role of substituents on the phenyl ring in determining their potency (Vinaya Kambappa et al., 2017).
Solvent Effects on Spectra
- A study on N-(2,5-di-tert-butylphenyl)-9-pyrrolidinoperylene-3,4-dicarboximide revealed paradoxical solvent effects on its absorption and emission spectra, offering insights into the impact of solvent polarity on the photophysical properties of such compounds. This research contributes to the understanding of solvatochromic behavior in molecular design for optical applications (P. D. Zoon & A. Brouwer, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-tert-butylphenyl)piperidine-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-16(2,3)13-6-4-5-7-14(13)18-15(19)12-8-10-17-11-9-12;/h4-7,12,17H,8-11H2,1-3H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHBXVIYLYCHAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Tert-butylphenyl)piperidine-4-carboxamide;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.